![molecular formula C30H34B2O8 B13661986 [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid](/img/structure/B13661986.png)
[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes methoxymethoxy groups and a dioxaborolan moiety attached to a naphthalene backbone. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications.
准备方法
The synthesis of [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the naphthalene backbone, which is then functionalized with methoxymethoxy groups.
Boronic Acid Introduction: The dioxaborolan moiety is introduced through a reaction with a suitable boronic acid derivative.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Catalysts such as palladium or copper may be used to facilitate the coupling reactions.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring that the reactions are efficient and yield high purity products.
化学反应分析
[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid can undergo various chemical reactions:
Oxidation: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethoxy groups, yielding a simpler naphthalene derivative.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
This compound has several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Boronic acids are known to inhibit serine proteases, making this compound a potential candidate for studying enzyme inhibition.
Medicine: The compound’s ability to form reversible covalent bonds with diols makes it useful in drug design, particularly for targeting biomolecules with diol-containing structures.
Industry: It can be used in the development of sensors and materials that require specific interactions with diols.
作用机制
The mechanism by which [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boronic acid moiety, which can form cyclic esters with diol-containing molecules. This property is exploited in various applications, including enzyme inhibition and sensor development.
相似化合物的比较
Similar compounds to [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid include other boronic acid derivatives such as phenylboronic acid and benzylboronic acid. These compounds also form reversible covalent bonds with diols but differ in their structural complexity and specific applications. The unique structure of this compound, with its naphthalene backbone and multiple functional groups, provides distinct advantages in terms of reactivity and specificity in various applications.
属性
分子式 |
C30H34B2O8 |
|---|---|
分子量 |
544.2 g/mol |
IUPAC 名称 |
[3-(methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C30H34B2O8/c1-29(2)30(3,4)40-32(39-29)24-16-20-12-8-10-14-22(20)26(28(24)38-18-36-6)25-21-13-9-7-11-19(21)15-23(31(33)34)27(25)37-17-35-5/h7-16,33-34H,17-18H2,1-6H3 |
InChI 键 |
OQKDWWMQDPZURM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2OCOC)C4=C(C(=CC5=CC=CC=C54)B(O)O)OCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)

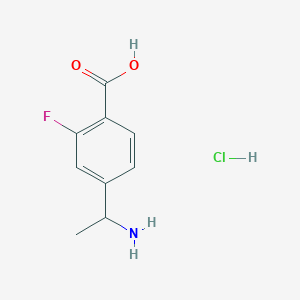
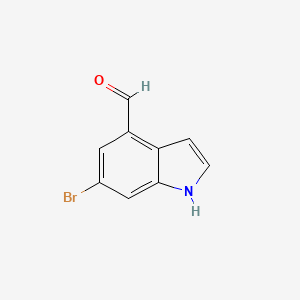
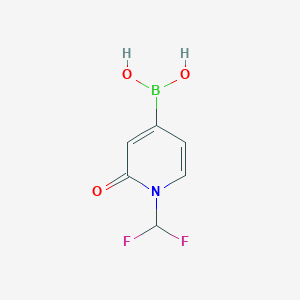
![(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13661933.png)

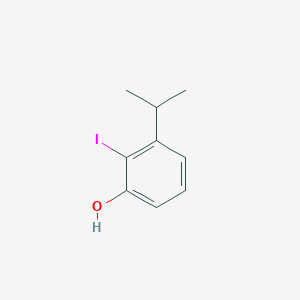
![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)
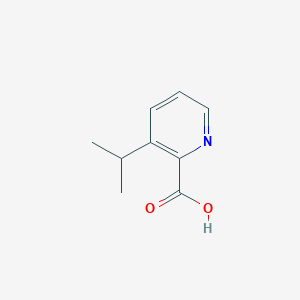
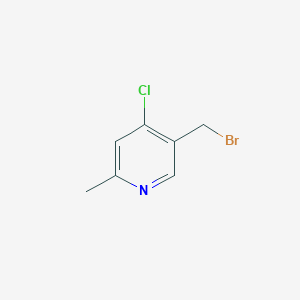

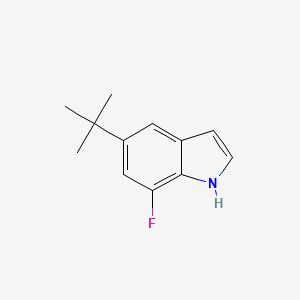
![8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13661968.png)
